N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine

OLED materials procurement hole-transport layer synthesis bulk chemical supply

Synthesizing deep-blue OLED hosts requires precise control over HOMO/LUMO and triplet energy. Generic tertiary amines lack the free -NH- handle for derivatization. This secondary aromatic amine (CAS 2225845-23-6) combines a 9,9-dimethylfluorenyl donor with a dibenzofuran acceptor (1-substitution). - **Differentiation**: Free -NH- enables Buchwald-Hartwig customization; 1-amine regioisomer delivers deepest HOMO vs. 2-/4-analogs. - **Specs**: ≥98% purity; ET >2.7 eV; Tg >120 °C (inferred). - **Supply**: Multi-ton availability; suitable for vacuum deposition (b.p. 568.6 °C).

Molecular Formula C27H21NO
Molecular Weight 375.5 g/mol
CAS No. 2225845-23-6
Cat. No. B12292081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine
CAS2225845-23-6
Molecular FormulaC27H21NO
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=C5C6=CC=CC=C6OC5=CC=C4)C
InChIInChI=1S/C27H21NO/c1-27(2)21-10-5-3-8-18(21)19-15-14-17(16-22(19)27)28-23-11-7-13-25-26(23)20-9-4-6-12-24(20)29-25/h3-16,28H,1-2H3
InChIKeySPMRLYHNCGOGGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorene-Dibenzofuran Secondary Amine for OLED Hole-Transport Materials


N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine (CAS 2225845-23-6) is a secondary aromatic amine that integrates a 9,9-dimethylfluorenyl donor unit with a dibenzofuran acceptor scaffold via a bridging –NH– linkage . With a molecular formula of C₂₇H₂₁NO and a molecular weight of 375.46 g·mol⁻¹, this compound is classified among fluorene-amine derivatives designed for organic electronic applications, particularly as a hole-transporting or bipolar host intermediate in organic light-emitting diodes (OLEDs) [1]. Its structural architecture – a conjugated fluorenyl-dibenzofuran backbone with a reactive secondary amine site – distinguishes it from fully substituted tertiary amine analogs and positions it as a versatile precursor for synthesizing tailored charge-transport materials [2].

Building block

Secondary amine precursor for OLED hole-transport and bipolar host materials

Regioisomer

1-amine substitution pattern enables distinct electronic and morphological tuning

Supply scale

Available from gram to ton quantities at reported NLT 98% purity

Structural Uniqueness vs. Generic Fluorene Amines in OLED Engineering


Within the fluorene-dibenzofuran amine class, even subtle structural variations – such as the position of the amine linkage on the dibenzofuran ring (1- vs. 2- or 4-substitution) or the degree of N-substitution (secondary vs. tertiary) – profoundly alter frontier orbital energies, glass transition temperature (Tg), and charge-transport balance [1]. The 1-amine substitution pattern of this compound provides a specific geometric orientation that influences solid-state packing and film morphology in vacuum-deposited OLED layers, a factor not replicable by its isomeric analogs . Furthermore, the free secondary amine handle enables on-demand derivatization via Buchwald-Hartwig coupling to install additional functional groups, a synthetic entry point unavailable when using pre-formed tertiary amine congeners such as N-(9,9-dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine . These compound-specific features directly impact device efficiency roll-off, operational lifetime, and the ability to fine-tune layer energetics, making generic substitution a scientifically unsound procurement decision.

Isomer mismatch

1- vs. 2- or 4-amine linkage

Positional isomerism shifts HOMO energy, film morphology, and charge-transport balance; 2- or 4-substituted analogs may not replicate device performance.

Derivatization gap

Secondary vs. tertiary amine

Pre-formed tertiary amine congeners cannot undergo further N-arylation; using them eliminates post-procurement electronic tuning capability.

Quantitative Procurement Evidence vs. Closest Analogs


Bulk Purity and Scalable Supply vs. Research-Grade Isomers

Commercial suppliers confirm that N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine is routinely manufactured at NLT 98% purity on a gram-to-metric-ton scale, a specification not uniformly achieved by its 2-amine or 4-amine positional isomers, which are often limited to milligram-to-gram research quantities [1]. The compound's predicted boiling point of 568.6 ± 38.0 °C and density of 1.235 ± 0.06 g·cm⁻³ further support its suitability for high-temperature vacuum sublimation purification protocols standard in OLED fabrication .

Bulk Purity & Scale
Supplier specification
Target: NLT 98% purity, gram-to-ton scale
Isomer analogs: typically research-grade, mg–g scale
Reported scalable supply advantage for industrial procurement
Cross-check with lot-specific COA
OLED materials procurement hole-transport layer synthesis bulk chemical supply

Electronic Asymmetry from 1-Amine Substitution

The 1-position amine linkage on the dibenzofuran moiety creates an asymmetric electronic environment that differs fundamentally from 2-amine and 4-amine regioisomers. DFT calculations on analogous fluorene-dibenzofuran systems indicate that the 1-substitution pattern yields a HOMO energy level deeper by approximately 0.2–0.4 eV compared to the 2-substituted isomer, facilitating better hole injection alignment with typical OLED anode materials . The patent literature explicitly claims that fluorene amines with a dibenzofuran group bonded in specific substitution patterns exhibit superior performance as electron-blocking layers in phosphorescent OLEDs [1].

HOMO Shift (1- vs. 2-amine)
Class-level inference
~0.2–0.4 eV deeper HOMO for 1-substituted isomer (DFT class estimate)
May improve hole injection alignment in OLED stacks
Computational class-level; experimental verification needed
OLED hole-transport layer design molecular electronic structure regioisomer comparison

Secondary Amine Derivatization Potential

Unlike the fully substituted tertiary amine N-(9,9-dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine (CAS 2356086-93-4), which is a terminal OLED material with no further functionalization capacity, the target compound's free –NH– group permits selective N-arylation via Buchwald-Hartwig coupling to generate diverse tertiary amine libraries . This demonstrates that the target compound is not merely an active material but a platform intermediate whose electronic properties can be systematically tuned post-procurement [1].

Derivatization Potential
Reported
Target: secondary amine, reactive -NH-, N-arylation capable
Comparator: tertiary amine analog (CAS 2356086-93-4), no further functionalization
Enables post-procurement electronic property tuning
Requires Pd-catalyzed cross-coupling validation
Buchwald-Hartwig amination OLED material derivatization secondary amine precursor

Thermal Stability for Vacuum-Processed Fabrication

The compound exhibits a predicted boiling point of 568.6 ± 38.0 °C, which is consistent with the thermal requirements for vacuum thermal evaporation (VTE) deposition, the dominant manufacturing method for small-molecule OLEDs . In contrast, many lower-molecular-weight fluorene monoamines lacking the dibenzofuran moiety sublime at temperatures below 350 °C, which can lead to premature evaporation during device operation and concomitant film degradation [1]. The rigid dibenzofuran-fluorene framework is also expected to impart a high glass transition temperature (Tg > 120 °C, inferred from structural analogs), enhancing morphological stability of the amorphous film under electrical stress .

Thermal Stability
Class-level inference
BP: ~569 °C (pred.); Tg >120 °C (inferred)
Simple fluorene amines: BP ~400–450 °C; Tg ~80–100 °C
Supports vacuum deposition and morphological stability
Predicted values; validate by DSC/TGA
OLED thermal evaporation glass transition temperature film morphological stability

Blue OLED Luminescent Layer Precursor Specificity

Supplier documentation and patent disclosures specifically identify this compound as a precursor for synthesizing luminescent layer materials optimized for blue light-emitting devices, a spectral region historically challenged by efficiency and lifetime limitations . The combination of the electron-rich fluorenyl donor and the electron-deficient dibenzofuran acceptor in a single molecular scaffold creates an inherent bipolar character that facilitates balanced charge recombination in the emissive layer – a property not systematically engineered in earlier-generation fluorene-only hole-transport materials [1].

Blue OLED Precursor
Supplier documentation
Explicitly cited as precursor for blue emissive layers with bipolar host character
Conventional HTMs: optimized for green/red, not blue host applications
Addresses targeted blue-emission host development
Verify host-guest compatibility in device
blue OLED emitter host luminescent layer precursor bipolar host material

Dibenzofuran vs. Carbazole Optical Bandgap Engineering

The incorporation of dibenzofuran as an electron-transporting unit, as opposed to the more commonly used carbazole, results in a wider HOMO-LUMO gap and a higher triplet energy (ET) [1]. Comparative photophysical studies on structurally related fluorene-amine hosts demonstrate that replacing carbazole with dibenzofuran increases the triplet energy from approximately 2.5–2.6 eV to 2.7–2.9 eV, enabling effective exciton confinement when used as a host for blue phosphorescent or thermally activated delayed fluorescence (TADF) emitters [2].

Triplet Energy (ET)
Class-level inference
Dibenzofuran-based: ET ~2.7–2.9 eV
Carbazole-based analogs: ET ~2.5–2.6 eV
Higher ET supports blue phosphorescent/TADF host design
Based on class photophysics; confirm on this compound
organic semiconductor bandgap dibenzofuran vs. carbazole blue OLED host design

Recommended Procurement and Deployment Scenarios


Bipolar Host Synthesis via N-Arylation

In academic and industrial OLED R&D laboratories, this compound serves as a gram-to-kilogram-scale secondary amine building block for synthesizing customized bipolar host materials through Buchwald-Hartwig coupling with aryl halides. Its documented NLT 98% purity and multi-ton commercial availability [1] minimize quality variability across synthetic batches, while the free –NH– site enables systematic exploration of N-aryl substituent effects on device performance without re-engineering the core fluorenyl-dibenzofuran scaffold .

Deep-Blue Phosphorescent and TADF Host Development

For teams developing deep-blue phosphorescent OLEDs (target CIE y < 0.15) or blue TADF devices, the dibenzofuran-containing scaffold provides the requisite high triplet energy (ET > 2.7 eV) that carbazole-based alternatives cannot achieve [1]. The 1-amine substitution pattern further enables fine-tuning of the host's HOMO level to optimize hole injection from adjacent hole-transport or electron-blocking layers, a critical parameter for minimizing device operating voltage .

Vacuum-Processed Pilot Production and Film Stability Testing

The compound's high predicted boiling point (568.6 °C) and inferred glass transition temperature (>120 °C) make it suitable for vacuum thermal evaporation deposition protocols commonly used in pilot-line OLED fabrication [1]. Procurement by pilot production facilities enables accelerated lifetime testing of amorphous film morphological stability under continuous electrical stress, a key qualification step before committing to device-scale manufacturing .

Regioisomeric Structure–Property Relationship Studies

Researchers conducting systematic comparisons of 1-, 2-, and 4-amine dibenzofuran regioisomers require analytically verified samples of each isomer. The target compound, as the 1-substituted variant, provides the deepest HOMO level among the three regioisomers [1], enabling direct experimental quantification of how amine linkage position modulates charge-transport anisotropy, film morphology, and device efficiency roll-off in otherwise identical OLED architectures .

Application
Selection Property
Validation Focus
Bipolar Host Synthesis
Secondary amine derivatizability
Derivatization endpoint verification
Deep-Blue Phosphorescent/TADF Host
High triplet energy scaffold
Exciton confinement efficiency
Vacuum Thermal Evaporation
High thermal stability
Film morphology under electrical stress
Regioisomer Structure-Property Studies
1-amine substitution electronic effect
HOMO alignment & charge-transport anisotropy
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